1-(Aziridin-1-yl)-2-methylpropan-1-one
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Overview
Description
1-(Aziridin-1-yl)-2-methylpropan-1-one is an organic compound featuring an aziridine ring, which is a three-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aziridin-1-yl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the cyclization of haloamines and amino alcohols. In this method, an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides or other precursors .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols using oxide catalysts at high temperatures or the conversion of amino alcohols to sulfate esters followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions: 1-(Aziridin-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained, making it susceptible to nucleophilic attack.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form aziridine N-oxides or reduction to form amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as primary amines, thiols, and alcohols under basic conditions.
Oxidation: Oxidizing agents like peracids or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Ring-Opening: Produces substituted amines, thiols, or alcohols.
Oxidation: Forms aziridine N-oxides.
Reduction: Yields primary or secondary amines.
Scientific Research Applications
1-(Aziridin-1-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of polyamines and other complex molecules.
Biology: Investigated for its potential as an antimicrobial and antibacterial agent.
Medicine: Explored for its use in non-viral gene transfection and as a chemotherapeutic agent.
Industry: Utilized in the production of coatings, adhesives, and materials templating.
Mechanism of Action
The mechanism of action of 1-(Aziridin-1-yl)-2-methylpropan-1-one involves the reactivity of the aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions that can modify biological molecules or materials. In medicinal applications, the compound can form covalent bonds with DNA or proteins, disrupting their function and leading to cytotoxic effects .
Comparison with Similar Compounds
Aziridine (Ethylene imine): The parent compound of aziridines, with a simpler structure but similar reactivity.
Aziridine-1-carbaldehyde oxime: Known for its cytotoxic activity and potential as an anticancer agent.
Aziridin-1-yl oxime-based vorinostat analogs: Investigated for their anticancer properties and metal chelating functionality.
Uniqueness: The presence of the methyl group at the 2-position enhances its stability and modifies its chemical behavior compared to simpler aziridines .
Biological Activity
1-(Aziridin-1-yl)-2-methylpropan-1-one is a compound belonging to the aziridine family, which has garnered attention for its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
This compound has the molecular formula C6H11NO and is characterized by its aziridine ring structure, which contributes to its reactivity and biological properties. The compound exhibits a unique mechanism of action due to the presence of the aziridine moiety, which can interact with biological macromolecules such as DNA and proteins.
Anticancer Activity
Recent studies have demonstrated that aziridine derivatives exhibit significant anticancer properties. For instance, research involving various aziridine compounds showed that those with specific substitutions on the aziridine ring could inhibit cell viability in cancer cell lines effectively.
Cell Viability Assays:
- Methodology: The MTT assay was utilized to assess cell viability in human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells.
- Results: Compounds similar to this compound exhibited half-maximal inhibitory concentration (IC50) values comparable to established chemotherapeutics like cisplatin. For example, some aziridine phosphine oxides showed IC50 values of 6.4 µM and 4.6 µM against HeLa cells, indicating potent activity against these cancer types .
Mechanism of Action:
The anticancer effects are believed to be mediated through:
- Cell Cycle Arrest: The tested compounds caused significant arrest in the S phase of the cell cycle, leading to reduced proliferation.
- Apoptosis Induction: Evidence of apoptosis was noted through increased sub-G1 phase populations in cell cycle analysis, suggesting that these compounds may trigger programmed cell death mechanisms .
Structure-Activity Relationship (SAR)
The biological activity of aziridine compounds is heavily influenced by their structural configuration. Studies indicate that:
- Substituents on the Aziridine Ring: Compounds with branched aliphatic substituents showed enhanced anticancer activity compared to their linear counterparts.
- Optical Purity: The configuration (S vs. R) significantly affects potency, with (S)-configured compounds generally exhibiting higher activity .
Additional Biological Activities
Beyond anticancer properties, this compound may also exhibit other pharmacological effects:
- Anti-inflammatory Activity: Some aziridine derivatives have shown promise in reducing inflammation markers such as COX-2 and IL-1β, indicating potential use in inflammatory conditions .
Case Studies
Several case studies have highlighted the therapeutic potential of aziridine derivatives:
- Study on HeLa Cells: A derivative similar to this compound demonstrated significant cytotoxic effects with IC50 values indicating strong inhibition of cell growth.
- In Vivo Studies: Animal models treated with aziridine compounds showed reduced tumor sizes and improved survival rates compared to untreated controls .
Properties
CAS No. |
20286-12-8 |
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Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-(aziridin-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C6H11NO/c1-5(2)6(8)7-3-4-7/h5H,3-4H2,1-2H3 |
InChI Key |
ZCYVBYQBOWLNBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CC1 |
Origin of Product |
United States |
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